![molecular formula C11H19ClN2O3S B2872656 2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide CAS No. 2411229-73-5](/img/structure/B2872656.png)
2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide
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Overview
Description
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide” are not mentioned in the search results, thiazolidine derivatives are known to be involved in various chemical reactions due to their intriguing heterocyclic structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.79. Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results .properties
IUPAC Name |
2-chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c12-7-11(15)13-8-9-3-1-4-10(9)14-5-2-6-18(14,16)17/h9-10H,1-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIHJFRMWRRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2CCCS2(=O)=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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